

Technical Guide: Solubility & Handling of 2-Hydroxypentadecanoic Acid[1][2]

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Compound of Interest

Compound Name: 2-Hydroxypentadecanoic acid

CAS No.: 2507-54-2

Cat. No.: B1237189

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Executive Summary

2-Hydroxypentadecanoic acid (2-OH-C15:0) is a rare, odd-chain alpha-hydroxy fatty acid (α -HFA).[1][2] Unlike its non-hydroxylated parent (pentadecanoic acid), the presence of a hydroxyl group at the alpha carbon introduces specific intermolecular hydrogen bonding capabilities and increases acidity (lower pKa).[2] These physicochemical alterations significantly impact its solubility profile, requiring specific solvent systems for optimal dissolution and stability.[2]

This guide provides a validated technical framework for solubilizing **2-Hydroxypentadecanoic acid** for use in liposomal formulation, mass spectrometry standards, and cell-based assays.[1][2]

Part 1: Physicochemical Profile

Understanding the molecular drivers of solubility is prerequisite to experimental design.[1] The α -hydroxyl group creates a "polar head" modification that increases the melting point relative to the non-hydroxy analog, necessitating thermal energy for initial dissolution.[2]

Property	Value	Technical Implication
Molecular Formula	C ₁₅ H ₃₀ O ₃	Odd-chain saturated fatty acid. [1][2][3]
Molecular Weight	258.40 g/mol	Suitable for standard gravimetric preparation.[1][2]
Melting Point	89.5–90.0 °C	Critical: Significantly higher than body temp.[1][2] Requires heating >50°C for initial solubilization in organic solvents.
pKa (Estimated)	~3.8–4.0	More acidic than non-OH fatty acids (pKa ~4.[2][8]) due to electron-withdrawing α-OH.[1] Ionizes readily at physiological pH.[1]
LogP (Octanol/Water)	~4.1–5.8	Highly lipophilic.[2] Will partition strictly into organic phases or lipid bilayers.[1]

Part 2: Solubility Landscape

The solubility of **2-Hydroxypentadecanoic acid** is dictated by the competition between the hydrophobic alkyl tail (C15) and the dual H-bonding capacity of the carboxyl and α-hydroxyl groups.[1]

Primary Solvent Systems (Stock Solutions)

These solvents are recommended for preparing high-concentration stocks (>10 mg/mL) for long-term storage.[1][2]

- Chloroform:Methanol (2:1 v/v): The "Gold Standard" for lipid handling.[1] Chloroform solvates the aliphatic tail, while methanol disrupts the intermolecular hydrogen bonds between the α-hydroxyl/carboxyl headgroups.[2]

- Solubility Limit: >10 mg/mL[1][4]
- Application: Lipid film formation, chemical synthesis, mass spec standards.[2]
- Ethanol (Absolute):
 - Solubility Limit: ~2.5 – 10 mg/mL (Temperature dependent).[2]
 - Note: Requires warming to 40–50°C to dissolve crystals fully. Upon cooling, precipitation may occur at concentrations >5 mg/mL.[2]
- DMSO (Dimethyl Sulfoxide):
 - Solubility Limit: ~10–20 mg/mL.[1][5]
 - Application: Cell culture spikes.[1]
 - Caution: The solution must be warmed to 37–50°C to ensure complete dissolution before adding to aqueous media.[2]

Aqueous Compatibility

2-Hydroxypentadecanoic acid is practically insoluble in water.[1]

- Direct Addition: Will result in a floating precipitate or micellar aggregates.[1]
- Buffer Solubility: Can be improved by adjusting pH > 8.0 (forming the carboxylate salt), but the α -hydroxy group may still drive aggregation.[1][2]
- Biological Delivery: Must be delivered via a vehicle (BSA-complex or Liposome) or diluted from a DMSO stock (final DMSO <0.1%).[1]

Part 3: Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

Objective: Create a 10 mM stock solution for biological assays.

- Weighing: Weigh 2.58 mg of **2-Hydroxypentadecanoic acid** into a sterile glass amber vial (avoid plastic to prevent leaching).
- Solvent Addition: Add 1.0 mL of anhydrous DMSO (biotech grade).
- Thermal Activation:
 - The powder will likely not dissolve immediately at room temperature.[2][6]
 - Place the vial in a water bath or heating block set to 50°C.
- Sonication: Sonicate in a bath sonicator for 5–10 minutes while warm. The solution should become optically clear.
- Storage: Purge with Argon or Nitrogen gas, cap tightly, and store at -20°C.
 - Note: Upon thawing, the lipid will precipitate.[2] You must repeat the heating/sonication cycle before every use.[2]

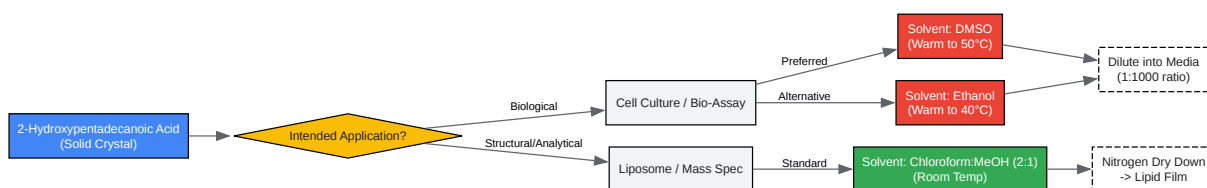
Protocol B: Lipid Film Formation (for Liposomes)

Objective: Incorporate 2-OH-C15:0 into lipid bilayers.[1][2]

- Dissolution: Dissolve the fatty acid in Chloroform:Methanol (2:1) at 1 mg/mL.
- Mixing: Mix with structural lipids (e.g., PC, PE) in the solvent phase.[2]
- Evaporation: Dry under a stream of Nitrogen gas while rotating the vial to form a thin film.
- Desiccation: Lyophilize or vacuum desiccate for >2 hours to remove trace solvent.
- Hydration: Hydrate the film with PBS (pH 7.[1]4) above the phase transition temperature of the bulk lipid.

Part 4: Decision Logic & Workflow (Visualization)[1] [2][3]

The following diagram illustrates the decision logic for solvent selection based on the intended downstream application.



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Figure 1: Solvent selection decision tree based on experimental end-point.[1][2]

Part 5: Troubleshooting & Stability

Issue	Cause	Corrective Action
Precipitation in Media	"Crash-out" effect when hydrophobic stock hits aqueous buffer.[1][2]	1. Pre-complex fatty acid with BSA (Fatty Acid Free) before adding to cells.2. Ensure stock is warm (50°C) during pipetting.3. Vortex media immediately upon addition.[1]
Cloudy Stock Solution	Incomplete dissolution due to high melting point (~90°C).[2]	Increase temperature to 50–60°C and sonicate. Do not filter (you will lose the lipid).[2]
Oxidation	Long-term exposure to air (rare for saturated, but possible at alpha-OH).[1][2]	Always purge vials with inert gas (N ₂ or Ar) before closing. [2] Store at -20°C.

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